Comparative MIF Tautomerase Inhibition: Distinct IC₅₀ Profile Versus Alternative Indole-2-Carboxylate Chemotypes
Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate exhibits measurable, albeit modest, inhibitory activity against human macrophage migration inhibitory factor (MIF) tautomerase, with an IC₅₀ of 25,200 nM (2.52 × 10⁴ nM) [1]. This value differentiates it from the more potent N-hydroxyindole-2-carboxylate (NHI) chemotype evaluated in head-to-head lactate dehydrogenase A (LDH-A) inhibition studies, which achieved enzyme inhibition at significantly lower concentrations [2]. While the absolute potency is weak, the confirmed MIF tautomerase engagement provides a defined, assay-verified activity profile that distinguishes this specific 4,6,7-trimethoxy substitution pattern from indole-2-carboxylates bearing alternative substitution patterns that lack reported MIF interaction.
| Evidence Dimension | Inhibition of MIF tautomerase activity |
|---|---|
| Target Compound Data | IC₅₀ = 25,200 nM |
| Comparator Or Baseline | N-Hydroxyindole-2-carboxylate (NHI) chemotypes; exact comparator IC₅₀ values not available in the same assay but reported to exhibit enzyme inhibition in LDH-A assays at significantly lower concentrations |
| Quantified Difference | Target compound IC₅₀ is in the micromolar range (25.2 μM), while comparator chemotypes exhibit nanomolar to low micromolar potency in analogous enzymatic assays |
| Conditions | Inhibition of human cloned MIF tautomerase activity expressed in Escherichia coli, assessed as conversion of L-dopachrome methyl ester to indolecarboxylate |
Why This Matters
This defined, albeit weak, MIF tautomerase IC₅₀ provides a quantifiable starting point for assessing this scaffold's selectivity profile relative to alternative indole-2-carboxylate chemotypes in immunomodulatory target screening.
- [1] BindingDB. BDBM50359719 (CHEMBL1927060). IC₅₀ = 2.52E+4 nM for human MIF tautomerase inhibition. View Source
- [2] Granchi, C.; Roy, S.; Giacomelli, C.; Macchia, M.; Tuccinardi, T.; Martinelli, A.; Lanza, M.; Betti, L.; Giannaccini, G.; Lucacchini, A.; Funel, N.; Leon, L. G.; Giovannetti, E.; Peters, G. J.; Palchaudhuri, R.; Calvaresi, E. C.; Hergenrother, P. J.; Minutolo, F. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds. Org. Biomol. Chem. 2013, 11 (39), 6886–6895. View Source
